Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)-
Description
This compound, commonly referred to as Hypaconine, is a C19-diterpenoid alkaloid derived from Aconitum species. Its IUPAC name reflects a highly substituted aconitane skeleton with hydroxyl groups at positions 8, 13, 14, and 15; methoxy groups at positions 1, 6, and 16; a methoxymethyl group at position 4; and a methyl group at position 20. The stereochemistry is defined as (1α,6α,14α,15α,16β) . Hypaconine serves as the core structure for several esterified derivatives, such as Hypaconitine (8-acetate 14-benzoate) and Benzoylhypaconine (14-benzoate), which are pharmacologically active but toxic .
Properties
IUPAC Name |
(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3/t11-,12+,13-,14?,15+,16-,17?,18-,19+,20+,21+,22-,23?,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYHFZQSAKNQU-YGJBFQRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, commonly referred to as a derivative of aconitine, is a compound derived from the Aconitum species. This compound is part of a larger class of diterpenoid alkaloids known for their diverse biological activities and pharmacological potential. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of Aconitane-8,13,14,15-tetrol includes multiple methoxy groups and a unique arrangement that contributes to its biological properties. The structural formula can be summarized as follows:
- Molecular Formula : C₂₁H₃₃N₁O₇
- CAS Number : 63238-68-6
1. Cardiovascular Effects
Aconitane derivatives have been studied for their effects on cardiac function. Research indicates that they exhibit significant cardiotonic effects by enhancing myocardial contractility and improving heart function. Specifically, hypaconitine (related to Aconitane) has shown strong cardiac activity and is utilized in traditional medicine for treating various heart conditions .
2. Antitumor Activity
Studies have highlighted the potential of Aconitane derivatives in cancer therapy. These compounds have demonstrated the ability to inhibit tumor growth through various mechanisms including apoptosis induction in cancer cells. For instance, aconitine has been observed to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines .
3. Anti-inflammatory Properties
Aconitane derivatives possess anti-inflammatory properties that may be beneficial in treating inflammatory diseases. They modulate inflammatory pathways and reduce oxidative stress levels in tissues . This property is particularly relevant for conditions such as chronic heart failure where inflammation plays a critical role.
The biological activities of Aconitane-8,13,14,15-tetrol are mediated through several mechanisms:
- Ion Channel Modulation : Aconitine derivatives are known to affect ion channels in cardiac tissues which leads to altered electrical activity and improved contractility.
- Inhibition of Enzymatic Pathways : These compounds can inhibit key enzymes involved in tumor progression and inflammation.
- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, Aconitane derivatives help maintain cellular homeostasis and prevent oxidative damage.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Wada et al., 2022 | Investigate the cardioprotective effects of aconitine | Found significant improvements in heart function metrics in animal models treated with aconitine derivatives. |
| Zhou et al., 2021 | Evaluate antitumor efficacy | Demonstrated that Aconitane derivatives inhibited growth in prostate cancer xenografts with minimal toxicity. |
| Gao et al., 2022 | Explore metabolic pathways | Identified key metabolic processes involving CYP enzymes that influence the pharmacokinetics of Aconitane compounds. |
Pharmacokinetics
The metabolism of Aconitane compounds occurs primarily in the liver and gastrointestinal tract. Key enzymes involved include carboxylesterases which facilitate hydrolysis reactions leading to less toxic metabolites . The pharmacokinetic profile indicates rapid absorption and distribution with a notable half-life that supports therapeutic efficacy.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C24H39NO8
- Molecular Weight : 469.58 g/mol (calculated from )
- Structural Features: 14 stereocenters, multiple hydrogen bond donors/acceptors .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Hypaconine and Related Alkaloids
Key Observations :
- C20 Substitution : Hypaconine has a methyl group at C20, whereas Indaconitine and Yunaconitine feature an ethyl group, which increases molecular weight and lipophilicity .
- Esterification : Hypaconine derivatives like Hypaconitine and Benzoylhypaconine exhibit higher bioactivity due to ester groups (e.g., benzoate at C14), which enhance receptor binding .
- Stereochemistry : All compounds share the (1α,6α,14α,16β) configuration, critical for sodium channel modulation .
Pharmacological and Toxicological Comparisons
Key Findings :
- Hypaconitine and Benzoylhypaconine are 10–100x more toxic than Hypaconine due to ester groups enhancing membrane permeability and target binding .
- Yunaconitine ’s 3,4-dimethoxybenzoate group contributes to its unique neuromuscular blocking activity .
Analytical Data Comparisons
Table 3: Mass Spectrometry Fragmentation Patterns
Q & A
Q. Q1. How is the stereochemical configuration of this aconitane derivative determined experimentally?
Methodological Answer: The stereochemistry is resolved via X-ray crystallography. For example, orthorhombic crystal systems (space group P222) with unit cell parameters (a = 12.457 Å, b = 15.689 Å, c = 15.771 Å) are analyzed using SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) . Key torsion angles and hydrogen-bonding networks validate the 1α,6α,14α,15α,16β configuration. Refinement typically achieves R values < 0.05 for high-resolution data .
Q. Q2. What in vitro assays are used to evaluate its cytotoxic activity, and how are IC50_{50}50 values calculated?
Methodological Answer: Cytotoxicity is assessed using the MTT assay. Cells (e.g., HL-60, K562, HepG2) are cultured in RPMI-1640 with 10% FBS at 37°C/5% CO. Compounds are tested at 50 µg/mL initially, with serial dilutions (e.g., 2-fold) to determine dose-response curves. Absorbance at 570 nm is measured after 24-hour incubation with MTT reagent, and IC values are calculated via nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported cytotoxicity data across studies?
Methodological Answer: Discrepancies (e.g., varying IC values against HL-60 cells) may arise from differences in:
- Cell passage number : Use low-passage cells (<20 passages) to minimize genetic drift.
- Assay conditions : Standardize serum concentration (10% FBS), CO levels (5%), and incubation time (24–72 hours).
- Compound purity : Confirm purity (>95%) via HPLC (C18 column, MeOH:HO gradient) and NMR (δ 1.0–6.0 ppm for aconitane backbone) .
Statistical validation (e.g., ANOVA with post-hoc tests) should be applied to compare datasets .
Q. Q4. What strategies are effective for synthesizing derivatives with enhanced apoptotic activity?
Methodological Answer: Modify functional groups linked to apoptotic pathways:
- C8/C14 hydroxyls : Acetylation (e.g., 8β-acetoxy-14α-benzoyloxy derivatives) enhances lipophilicity and mitochondrial targeting .
- C4 methoxymethyl : Replace with propargyl groups to probe interactions with Bcl-2/Bax proteins .
Synthetic steps involve protecting group chemistry (e.g., TBS for hydroxyls), followed by regioselective acylation (e.g., benzoyl chloride in pyridine) . Purity intermediates via flash chromatography (silica gel, hexane:EtOAc).
Q. Q5. How can computational modeling guide SAR studies for aconitane derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with apoptosis regulators (e.g., Bcl-2, Caspase-3). The C14 benzoate group shows high affinity for Bcl-2’s hydrophobic cleft (∆G ≈ −9.2 kcal/mol) .
- QSAR models : Train models with descriptors like LogP, polar surface area, and H-bond donors. Random forest regression predicts IC with R > 0.85 . Validate with leave-one-out cross-validation.
Q. Q6. What crystallographic challenges arise in resolving aconitane structures, and how are they mitigated?
Methodological Answer: Challenges include:
- Disorder in methoxymethyl groups : Collect data at 100 K to minimize thermal motion. Use SHELXL’s PART instruction to model alternative conformations .
- Weak high-angle reflections : Optimize crystal growth (e.g., vapor diffusion with tert-butanol) to improve diffraction beyond 1.0 Å resolution .
- Twinned crystals : Apply twin refinement (HKLF 5 format in SHELXL) with BASF parameters .
Data Analysis and Validation
Q. Q7. How should researchers validate the mechanism of G0/G1 phase arrest reported for this compound?
Methodological Answer:
- Flow cytometry : Stain cells with propidium iodide (50 µg/mL) and analyze DNA content (BD FACSCanto II). Compare cell cycle distributions (ModFit software) between treated and control groups .
- Western blotting : Quantify proteins like CCND1 (G1 phase marker) and p21 (CDK inhibitor). Use β-actin normalization and densitometry (ImageJ) to confirm downregulation of CCND1 (fold-change < 0.5) .
Q. Q8. What analytical techniques confirm the integrity of the aconitane core during derivatization?
Methodological Answer:
- C NMR : Monitor key carbons (e.g., C1 at δ 85–90 ppm, C20 methyl at δ 15–20 ppm) .
- HRMS : Use ESI-TOF to confirm molecular ions (e.g., [M+H] for CHNO at m/z 616.3112) with <5 ppm error .
- IR spectroscopy : Track carbonyl stretches (1740–1700 cm) for ester/acetate formation .
Safety and Handling
Q. Q9. What precautions are necessary when handling this compound due to its acute toxicity?
Methodological Answer:
- In vitro : Use biosafety level 2 (BSL-2) practices. Neutralize waste with 10% sodium hypochlorite before disposal.
- In vivo : For rodent studies, dose ≤10 mg/kg (LD ≈ 25 mg/kg in mice) and monitor for neurotoxicity (e.g., tremors, respiratory distress) .
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods during weighing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
